molecular formula C23H19NO4 B2778722 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide CAS No. 1428364-76-4

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2778722
CAS RN: 1428364-76-4
M. Wt: 373.408
InChI Key: YBKBXCNQPJSQLW-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide, also known as BDBYA, is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research. BDBYA is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Scientific Research Applications

Oxidation Reactions and Enzymatic Activities

One area of application involves the study of enzymatic activities, particularly oxidation reactions facilitated by enzymes like naphthalene dioxygenase. This enzyme, derived from Pseudomonas sp., has shown capabilities in oxidizing aromatic compounds, including naphthalenes, to various oxidized products such as diols, demonstrating the potential for bioremediation and synthetic applications in creating complex organic molecules (Lee & Gibson, 1996).

Anti-angiogenic and Enzyme Inhibition Properties

Research has also highlighted the compound's role in inhibiting enzymes like aminopeptidase N, which plays a part in angiogenesis. By inhibiting this enzyme, the compound exhibits potential anti-angiogenic properties, which could be beneficial in cancer therapy and research into novel anticancer drugs (Lee et al., 2005).

Structural Studies

Structural studies of related compounds have also been a significant area of application, providing insights into the molecular configurations and interactions critical for designing drugs and materials with specific properties. For instance, research on co-crystals and salts of quinoline derivatives with amide bonds has revealed important structural details that could inform the synthesis of new compounds with desired physical and chemical characteristics (Karmakar et al., 2009).

Molecular Interactions and Framework Analysis

Further exploration into the compound's derivatives has uncovered complex interactions, such as hydrogen, stacking, and halogen bonding, which significantly influence the stability and properties of the molecular framework. These findings are crucial for understanding the molecular basis of drug action and for the design of molecules with tailored properties for specific applications (Gouda et al., 2022).

Catalytic Applications and Synthesis

Additionally, the compound and its derivatives have been studied for their catalytic applications, including in the synthesis of polybenzoquinazolines, highlighting its potential in facilitating chemical reactions and synthesizing novel organic compounds (Wei et al., 2016).

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c25-23(14-18-8-5-7-17-6-1-2-9-20(17)18)24-12-3-4-13-26-19-10-11-21-22(15-19)28-16-27-21/h1-2,5-11,15H,12-14,16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKBXCNQPJSQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide

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